molecular formula C15H19N5O B11489508 2-[4-(Quinolin-2-yl)piperazin-1-yl]acetohydrazide

2-[4-(Quinolin-2-yl)piperazin-1-yl]acetohydrazide

Cat. No.: B11489508
M. Wt: 285.34 g/mol
InChI Key: SSWNPVYOICTNCK-UHFFFAOYSA-N
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Description

2-[4-(Quinolin-2-yl)piperazin-1-yl]acetohydrazide is a complex organic compound that features a quinoline ring attached to a piperazine moiety, which is further linked to an acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Quinolin-2-yl)piperazin-1-yl]acetohydrazide typically involves multiple steps:

    Formation of Quinoline Derivative: The quinoline ring is synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Piperazine Attachment: The quinoline derivative is then reacted with piperazine under reflux conditions to form the quinolinyl-piperazine intermediate.

    Acetohydrazide Formation: The final step involves the reaction of the quinolinyl-piperazine intermediate with acetohydrazide under mild conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline ring, converting it to dihydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted acetohydrazides.

Scientific Research Applications

2-[4-(Quinolin-2-yl)piperazin-1-yl]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

Mechanism of Action

The mechanism of action of 2-[4-(Quinolin-2-yl)piperazin-1-yl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, while the piperazine moiety can modulate receptor activity. The acetohydrazide group may enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

  • 2-(4-(2-Oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide
  • 4-(Piperazin-1-yl)quinolin-2(1H)-one

Comparison:

  • 2-[4-(Quinolin-2-yl)piperazin-1-yl]acetohydrazide is unique due to the presence of the acetohydrazide group, which imparts distinct chemical reactivity and biological activity.
  • 2-(4-(2-Oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide has a thiazole ring, which may confer different pharmacological properties.
  • 4-(Piperazin-1-yl)quinolin-2(1H)-one lacks the acetohydrazide group, resulting in different reactivity and potential applications.

This detailed overview highlights the significance of this compound in various fields of research and its potential for future applications

Properties

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

IUPAC Name

2-(4-quinolin-2-ylpiperazin-1-yl)acetohydrazide

InChI

InChI=1S/C15H19N5O/c16-18-15(21)11-19-7-9-20(10-8-19)14-6-5-12-3-1-2-4-13(12)17-14/h1-6H,7-11,16H2,(H,18,21)

InChI Key

SSWNPVYOICTNCK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NN)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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